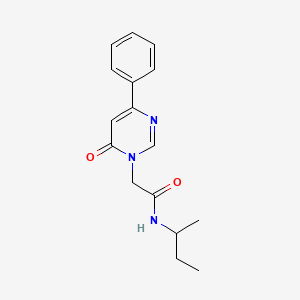

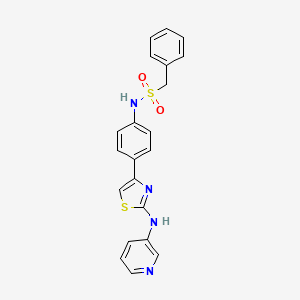

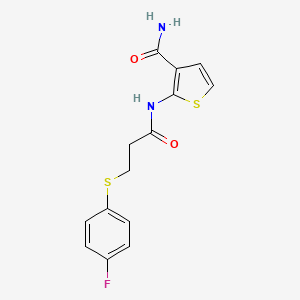

N-(sec-butyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide, also known as BOPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BOPP is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Vibrational Spectroscopic Analysis

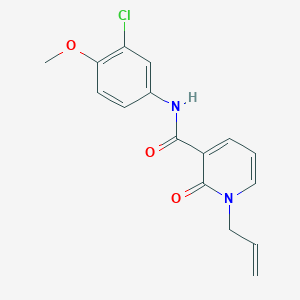

- Vibrational Spectroscopy : N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, a molecule similar to the compound , has been studied using vibrational spectroscopy techniques like Raman and Fourier transform infrared spectroscopy. These techniques, combined with density functional theory (DFT) calculations, help understand the geometric equilibrium, inter and intra-molecular hydrogen bonds, and vibrational wavenumbers of such compounds. This approach is crucial for elucidating the stereo-electronic interactions contributing to molecular stability (Mary, Pradhan, & James, 2022).

Structure-Activity Relationship Studies

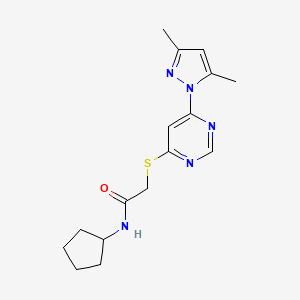

- Histamine H4 Receptor Ligands : 2-aminopyrimidine derivatives have been synthesized and studied as ligands for the histamine H4 receptor. This includes optimizing potency and examining the effects on the core pyrimidine moiety. These studies are vital for developing potent in vitro and in vivo agents with potential anti-inflammatory and antinociceptive activities, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Pharmacokinetics and Metabolic Studies

- Metabolism in Liver Microsomes : Understanding the metabolism of related chloroacetamide herbicides and their metabolites in human and rat liver microsomes can provide insights into the metabolic pathways and potential toxicities of similar compounds. This research is critical for assessing the safety and efficacy of such compounds in agricultural and pharmaceutical contexts (Coleman, Linderman, Hodgson, & Rose, 2000).

Chemoselective Acetylation Processes

- Antimalarial Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, demonstrates the potential utility of similar acetamide derivatives in drug synthesis. Chemoselective monoacetylation processes, as studied for 2-aminophenol, can be crucial for the synthesis of effective antimalarial drugs (Magadum & Yadav, 2018).

Anticancer and Antimicrobial Applications

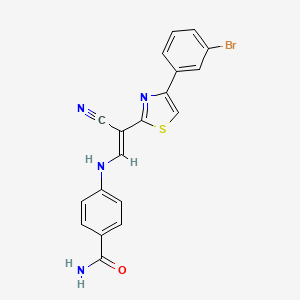

- Anticancer and Antimicrobial Agents : Research into substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides shows promise in developing broad-spectrum antibacterial and antifungal agents. Some compounds exhibit comparable activity to established drugs like ciprofloxacin and clotrimazole. Additionally, certain benzylamine and sulfa derivatives show potent anticancer effects (Ahmed et al., 2018).

properties

IUPAC Name |

N-butan-2-yl-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-3-12(2)18-15(20)10-19-11-17-14(9-16(19)21)13-7-5-4-6-8-13/h4-9,11-12H,3,10H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKFOKFPKIAOSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CN1C=NC(=CC1=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(sec-butyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2560936.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2560950.png)

![N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide](/img/structure/B2560954.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone](/img/structure/B2560957.png)